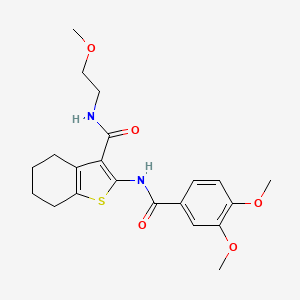
2-(3,4-dimethoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure containing both benzene and thiophene rings. The compound also features multiple methoxy groups and an amide linkage, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves several steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(3,4-dimethoxyphenyl)ethanone and thiourea. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate.
Introduction of the Amide Group: The amide group is introduced by reacting the benzothiophene core with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs at room temperature.
Attachment of the Methoxyethyl Group: The final step involves the reaction of the intermediate product with 2-methoxyethylamine. This step is usually carried out under mild conditions, such as room temperature, to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(3,4-dimethoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding and hydrophobic interactions, with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxybenzamido)-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-(3,4-dimethoxybenzamido)-N-(2-ethoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
The uniqueness of 2-(3,4-dimethoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the presence of the methoxyethyl group.
Properties
Molecular Formula |
C21H26N2O5S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H26N2O5S/c1-26-11-10-22-20(25)18-14-6-4-5-7-17(14)29-21(18)23-19(24)13-8-9-15(27-2)16(12-13)28-3/h8-9,12H,4-7,10-11H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
OOVCQSIVFXEDBQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-benzylpiperidino)[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone](/img/structure/B14953154.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14953163.png)
![6-Phenyl-4-[4-(propan-2-yloxy)benzyl]pyridazin-3-ol](/img/structure/B14953170.png)

![3-(1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B14953184.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953192.png)
![7-Bromo-1-(3-chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953206.png)
![5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14953208.png)
![(2Z)-6-benzyl-2-(2-fluorobenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B14953229.png)
![2-(methoxymethyl)-1-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B14953237.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B14953241.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate](/img/structure/B14953248.png)
![5-(4-chlorophenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953251.png)
![N-[2-(5-acetamido-4-phenyl-1,3-thiazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B14953252.png)
